molecular formula C10H11NO4 B14849463 Methyl 5-(1,3-dioxolan-2-YL)pyridine-2-carboxylate

Methyl 5-(1,3-dioxolan-2-YL)pyridine-2-carboxylate

Cat. No.: B14849463
M. Wt: 209.20 g/mol
InChI Key: OOYBXSNZLHBRHJ-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-dioxolan-2-yl)pyridine-2-carboxylate is an organic compound with the molecular formula C10H11NO4 It features a pyridine ring substituted with a methyl ester group at the 2-position and a 1,3-dioxolane ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,3-dioxolan-2-yl)pyridine-2-carboxylate typically involves the reaction of 5-(1,3-dioxolan-2-yl)pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,3-dioxolan-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-(1,3-dioxolan-2-yl)pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-dioxolan-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pyridine-2-carboxylate
  • Ethyl 5-(1,3-dioxolan-2-yl)pyridine-2-carboxylate
  • Methyl 5-(1,3-dioxolan-2-yl)benzoate

Uniqueness

Methyl 5-(1,3-dioxolan-2-yl)pyridine-2-carboxylate is unique due to the presence of both the pyridine and dioxolane rings, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and potential applications in various fields. The specific positioning of the substituents also influences its chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 5-(1,3-dioxolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C10H11NO4/c1-13-9(12)8-3-2-7(6-11-8)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3

InChI Key

OOYBXSNZLHBRHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2OCCO2

Origin of Product

United States

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